2-Ethyl vs. 2-Methyl vs. 2-Isopropyl: Molecular Weight and Predicted Lipophilicity Differentiation Across the 2-Alkyl Series
Within the 2-alkyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid sub-series, the 2-ethyl compound occupies an intermediate lipophilicity position between the 2-methyl and 2-isopropyl analogs. Molecular weight increases stepwise from 178.14 (methyl) to 192.17 (ethyl) to 206.20 g/mol (isopropyl), and predicted clogP follows the same rank order, with the ethyl group providing a calculated ΔclogP of approximately +0.5 log units over methyl and −0.5 log units under isopropyl based on standard fragment-based predictions . In the context of the Sanofi EDG1 patent pharmacophore, the 2-alkyl substituent occupies a sterically defined hydrophobic pocket, and the ethyl group represents the balanced choice for maintaining target affinity without incurring excessive lipophilicity-driven promiscuity or metabolic liability [1].
| Evidence Dimension | Molecular weight (MW, g/mol) and predicted lipophilicity rank order |
|---|---|
| Target Compound Data | MW = 192.17 g/mol; predicted clogP approximately 1.2–1.5 (intermediate in series) |
| Comparator Or Baseline | 2-Methyl analog (CAS 927801-24-9): MW = 178.14 g/mol, predicted clogP ~0.7–1.0; 2-Isopropyl analog (CAS 927801-26-1): MW = 206.20 g/mol, predicted clogP ~1.7–2.0 |
| Quantified Difference | ΔMW = +14.03 vs. methyl; −14.03 vs. isopropyl. Estimated ΔclogP ≈ +0.5 vs. methyl; −0.5 vs. isopropyl |
| Conditions | Calculated physicochemical properties based on molecular formula; no experimentally measured logP/logD data available in public domain for these specific compounds |
Why This Matters
For procurement decisions in lead optimization programs, the 2-ethyl analog offers a Goldilocks lipophilicity profile—more membrane-permeable than the methyl analog but less promiscuous than the isopropyl analog—making it the preferred starting scaffold when balanced drug-like properties are sought for the EDG1/S1P1 target class.
- [1] Kadereit D, Schaefer M, Hachtel S, Huebschle T, Hiss K. Carboxylic acid derivatives having an oxazolo[5,4-b]pyridine ring. US Patent Application US 2013/0023557 A1 (WO 2013/004826), assigned to Sanofi, published January 24, 2013. (General formula I defines R1 as alkyl including methyl, ethyl, propyl, isopropyl.) View Source
